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Compound of Interest

Compound Name: 6-Bromo-2,3-dihydrobenzofuran

Cat. No.: B067905 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 6-Bromo-2,3-
dihydrobenzofuran. Due to the limited availability of direct experimental spectra for this

specific compound in public databases, this guide presents a combination of reported data for

a closely related isomer and predicted values based on established spectroscopic principles

and data from analogous compounds. This information is intended to serve as a valuable

resource for the identification, characterization, and quality control of 6-Bromo-2,3-
dihydrobenzofuran in research and development settings.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 6-Bromo-2,3-
dihydrobenzofuran. It is important to note that while the ¹H NMR data for the dihydrofuran ring

is based on the reported values for the isomeric 7-Bromo-2,3-dihydrobenzofuran and is

expected to be highly accurate, the aromatic region shifts are estimations. The ¹³C NMR, IR,

and Mass Spectrometry data are predicted based on the known spectral characteristics of 2,3-

dihydrobenzofuran and the effects of bromine substitution on an aromatic ring.

Table 1: ¹H NMR (Nuclear Magnetic Resonance) Data (Estimated)
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.30 d ~2.0 H-7

~7.25 dd ~8.5, 2.0 H-5

~6.70 d ~8.5 H-4

4.59 t 8.8 H-2 (CH₂)

3.28 t 8.8 H-3 (CH₂)

Note: Data for H-2 and H-3 are based on the reported values for 7-Bromo-2,3-

dihydrobenzofuran, as the electronic environment of the dihydrofuran ring is expected to be

very similar. Aromatic shifts are estimated based on the ortho and meta effects of the bromine

substituent.

Table 2: ¹³C NMR (Nuclear Magnetic Resonance) Data (Estimated)

Chemical Shift (δ) ppm Assignment

~159 C-7a

~133 C-5

~128 C-7

~115 C-6 (C-Br)

~111 C-4

~125 C-3a

~71 C-2

~30 C-3

Note: Estimated values are based on the known spectrum of 2,3-dihydrobenzofuran and the

anticipated substituent effects of bromine on the aromatic ring.

Table 3: IR (Infrared) Spectroscopy Data (Predicted)
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Wavenumber (cm⁻¹) Intensity Assignment

~3050-2850 Medium
C-H stretching (aromatic and

aliphatic)

~1600, ~1480 Medium C=C stretching (aromatic ring)

~1230 Strong
C-O-C asymmetric stretching

(ether)

~1050 Medium
C-O-C symmetric stretching

(ether)

~820 Strong
C-H out-of-plane bending

(aromatic)

~600-500 Medium C-Br stretching

Note: Predicted values are based on the characteristic absorption frequencies for the functional

groups present in the molecule.

Table 4: Mass Spectrometry (MS) Data (Predicted)

m/z Relative Intensity Assignment

198 High [M]⁺ (with ⁷⁹Br), Molecular ion

200 High
[M+2]⁺ (with ⁸¹Br), Molecular

ion

119 Moderate [M - Br]⁺

91 Moderate [C₇H₇]⁺ (tropylium ion)

65 Moderate [C₅H₅]⁺

Note: The presence of bromine will result in a characteristic M/M+2 isotopic pattern with

approximately equal intensity. The fragmentation pattern is predicted based on the typical

behavior of aromatic ethers and bromoarenes.
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Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data

presented above. Instrument parameters may require optimization for specific equipment and

sample concentrations.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:

Weigh approximately 5-10 mg of 6-Bromo-2,3-dihydrobenzofuran.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

Chloroform-d, CDCl₃).

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

Spectrometer: 400 MHz or higher field strength NMR spectrometer.

Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-32

Relaxation Delay: 1-2 seconds

Spectral Width: 0-12 ppm

Data Processing: Fourier transform the acquired Free Induction Decay (FID), phase

correct the spectrum, and reference the solvent peak (CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.
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Solvent: CDCl₃

Temperature: 298 K

Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

Relaxation Delay: 2-5 seconds

Spectral Width: 0-200 ppm

Data Processing: Fourier transform the FID, phase correct the spectrum, and reference

the solvent peak (CDCl₃ at 77.16 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 6-Bromo-2,3-dihydrobenzofuran onto the crystal surface.

Apply pressure using the instrument's anvil to ensure good contact between the sample

and the crystal.

Data Acquisition:

Spectrometer: FTIR spectrometer equipped with a single-reflection ATR accessory.

Spectral Range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

Number of Scans: 16-32
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Data Presentation: The spectrum is typically presented as percent transmittance or

absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
Sample Introduction:

Dissolve a small amount of 6-Bromo-2,3-dihydrobenzofuran in a volatile solvent (e.g.,

methanol or dichloromethane).

Introduce the sample into the mass spectrometer via a suitable method, such as direct

infusion or through a gas chromatography (GC-MS) or liquid chromatography (LC-MS)

system. For a relatively volatile compound like this, GC-MS is a common and effective

technique.

Data Acquisition (Electron Ionization - EI):

Ionization Mode: Electron Ionization (EI).

Electron Energy: 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 200-250 °C.

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peaks (M and

M+2) and characteristic fragment ions.

Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 6-Bromo-2,3-dihydrobenzofuran.
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General Workflow for Spectroscopic Analysis
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Caption: A flowchart illustrating the typical stages of spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Profile of 6-Bromo-2,3-
dihydrobenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b067905#spectroscopic-data-nmr-ir-mass-spec-of-6-
bromo-2-3-dihydrobenzofuran]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b067905?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b067905?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

